molecular formula C13H14FN3 B11875589 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-58-8

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11875589
CAS No.: 1203661-58-8
M. Wt: 231.27 g/mol
InChI Key: HVSJXEBSVMLFAW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the indazole core.

    Amination: The final step involves introducing the amine group through reductive amination or other suitable methods.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, often resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been studied for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to understand its interaction with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine include:

Compared to these compounds, this compound offers unique structural features that may enhance its biological activity and specificity.

Properties

CAS No.

1203661-58-8

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H14FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h4-8,12H,1-3,15H2

InChI Key

HVSJXEBSVMLFAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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